5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one

Medicinal Chemistry Physicochemical Property Lipophilicity

5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one (CAS 2033-30-9) is a bicyclic heterocyclic compound belonging to the benzimidazolone family, characterized by a carbonyl group at the 2-position and methyl substituents at the 5 and 6 positions of the benzene ring. It serves primarily as a key synthetic intermediate and a versatile building block in medicinal chemistry, enabling the construction of more complex, biologically active molecules.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 2033-30-9
Cat. No. B1346581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one
CAS2033-30-9
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)NC(=O)N2
InChIInChI=1S/C9H10N2O/c1-5-3-7-8(4-6(5)2)11-9(12)10-7/h3-4H,1-2H3,(H2,10,11,12)
InChIKeyORWJLFLEIZBRBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one (CAS 2033-30-9): Core Benzimidazolone Scaffold for Research and Development


5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one (CAS 2033-30-9) is a bicyclic heterocyclic compound belonging to the benzimidazolone family, characterized by a carbonyl group at the 2-position and methyl substituents at the 5 and 6 positions of the benzene ring [1]. It serves primarily as a key synthetic intermediate and a versatile building block in medicinal chemistry, enabling the construction of more complex, biologically active molecules . The 5,6-dimethyl substitution pattern is structurally significant, as it mirrors the ligand found in naturally occurring vitamin B12, positioning this compound as a critical precursor for biomimetic and coenzyme-related research [2].

Why Generic Benzimidazolone Analogs Cannot Substitute for 5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one (CAS 2033-30-9)


Generic substitution with unsubstituted or differently substituted benzimidazolones is not viable due to fundamental differences in physicochemical properties and specific synthetic utility. The introduction of two methyl groups at the 5 and 6 positions significantly alters the compound's lipophilicity, as reflected by its increased calculated LogP of approximately 1.5, compared to 1.17–1.27 for the unsubstituted benzimidazolone [1]. This difference directly impacts solubility, membrane permeability, and the pharmacokinetic profile of downstream derivatives . More critically, only the 5,6-dimethyl substitution pattern can serve as a direct precursor to the benzimidazole ligand of vitamin B12, a role that unsubstituted or mono-substituted analogs are structurally incapable of fulfilling [2].

Quantitative Differentiation Evidence for 5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one (CAS 2033-30-9)


Increased Lipophilicity vs. Unsubstituted Benzimidazolone: LogP Comparison

5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one demonstrates a higher calculated partition coefficient (LogP) of approximately 1.47–1.5 compared to the unsubstituted 1,3-dihydro-2H-benzimidazol-2-one, which has a LogP of 1.17–1.27 [1]. This quantified increase in lipophilicity directly results from the electron-donating and hydrophobic methyl substituents at the 5 and 6 positions. The target compound also exhibits a lower density (1.161 g/cm³ vs. ~1.25 g/cm³) and a lower boiling point (174 °C vs. ~247 °C) [1].

Medicinal Chemistry Physicochemical Property Lipophilicity

Structural Prerequisite for Vitamin B12 Ligand Biomimetics

The 5,6-dimethyl substitution pattern is not merely a physical property modifier but a structural prerequisite for specific biological mimicry. 5,6-Dimethylbenzimidazole is the natural nucleotide base that serves as the lower ligand for the cobalt atom in vitamin B12 (cobalamin) [1]. As the benzimidazolone form (with a carbonyl at position 2), this compound serves as a key intermediate in the synthesis of alpha-ribazole, a crucial component in the conversion of riboflavin to its active form . Analogs lacking the 5,6-dimethyl groups cannot serve this specific biosynthetic or biomimetic function.

Bioinorganic Chemistry Vitamin B12 Research Coenzyme Synthesis

Critical SAR Role: 5,6-Dimethylbenzimidazole Moiety Drives Antitumor Cytotoxicity in Imidazolium Salt Derivatives

In a study of thirty-six novel steroid-imidazolium salt derivatives, the presence of a substituted 5,6-dimethylbenzimidazole ring was identified as a critical structural feature for enhancing cytotoxic activity. The most potent compound, dehydroepiandrosterone–imidazolium salt 12f, exhibited IC50 values of 1.07–2.10 μM against MDA-MB-231, HepG2, and 22RV1 human tumor cell lines [1]. In a separate study, compounds 55 and 39, bearing a 4-methylbenzyl substituent at position-3 of the 5,6-dimethyl-benzimidazole scaffold, were found to be the most potent compounds with IC50 values of 0.52–1.30 μM and 0.56–1.51 μM against four human tumor cell lines [2]. These findings demonstrate that the 5,6-dimethylbenzimidazole core, for which 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one serves as a direct building block, is essential for target potency.

Antitumor Activity Structure-Activity Relationship Cytotoxicity

pKa and Hydrogen-Bonding Capacity: Differentiated Reactivity for Derivatization

5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one has a predicted pKa of 11.97 ± 0.30 and contains two hydrogen bond donors and one hydrogen bond acceptor [1]. In contrast, the unsubstituted benzimidazolone has a similar pKa (predicted ~11.95) but a lower hydrogen bond donor count relative to its molecular size. The electron-donating methyl groups on the target compound increase electron density on the aromatic ring and on the nitrogen atoms, subtly modulating the nucleophilicity at the N-1 and N-3 positions. This electronic modulation makes the compound more reactive toward electrophilic substitution and N-alkylation reactions compared to unsubstituted or electron-deficient analogs such as the 5-nitro derivative [2].

Synthetic Chemistry Derivatization Hydrogen Bonding

Optimal Research and Procurement Application Scenarios for 5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one (CAS 2033-30-9)


Synthesis of Vitamin B12 Biomimetics and Antivitamin Agents

Utilize 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one as a starting material for the synthesis of alpha-ribazole and other vitamin B12 biosynthetic intermediates. The 5,6-dimethyl substitution pattern is structurally identical to the natural benzimidazole ligand of cobalamin, making this compound the only suitable precursor for designing competitive inhibitors of vitamin B12-dependent enzymes or for synthesizing modified cobalamins for structure-function studies [1][2].

Medicinal Chemistry: Construction of Antitumor Benzimidazolium Salt Libraries

Employ this compound as a building block to generate libraries of N-substituted 5,6-dimethylbenzimidazolium salts for anticancer screening. Published SAR data confirm that the 5,6-dimethyl substitution pattern is critical for cytotoxic activity, with the most potent derivatives in the class achieving sub-micromolar to low-micromolar IC50 values against a panel of human tumor cell lines, while unsubstituted imidazole controls remained inactive (IC50 >20 μM) [1][2].

Physicochemical Property Optimization in Lead Compound Development

Choose this building block when target compound profiles require specific LogP values in the 1.5–3.0 range for optimal membrane permeability. The 5,6-dimethyl substitution increases LogP by approximately 0.2–0.3 units compared to the unsubstituted scaffold, a predictable and quantifiable shift that can be leveraged in property-based drug design strategies to fine-tune the lipophilicity of final drug candidates without altering the core pharmacophore [1][2].

Differential Reactivity for Selective N-Alkylation in Heterocyclic Synthesis

Exploit the enhanced electron density at the N-1 and N-3 positions of the benzimidazolone ring, conferred by the electron-donating 5,6-dimethyl groups, to achieve more efficient and selective N-alkylation or N-acylation reactions. This electronic activation can provide higher yields and cleaner reaction profiles compared to electron-deficient benzimidazolone analogs, thereby reducing purification burdens in library synthesis workflows [1][2].

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